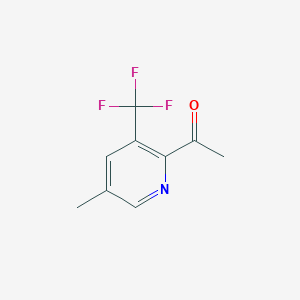
1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to a pyridine ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then further reacted to construct the desired pyridine ring . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, and methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl and methyl groups on the pyridine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine derivatives: These compounds also contain a trifluoromethyl group and are studied for their anticancer properties.
1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles: These compounds are used in agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5-3-7(9(10,11)12)8(6(2)14)13-4-5/h3-4H,1-2H3 |
InChI Key |
VQCVWRZRYFBACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















